N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Epigenetics Histone Demethylase KDM4C

N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide is a small-molecule isoxazole acetamide (C₇H₁₀N₂O₂, MW 154.17) that features a 3,5-dimethylisoxazole core linked to an acetamide side‑chain at the 4‑position. The 3,5‑dimethylisoxazole moiety is recognized as a bioisostere of acetyl‑lysine, enabling engagement with bromodomain‑containing proteins and epigenetic targets.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 19785-40-1
Cat. No. B009414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
CAS19785-40-1
SynonymsAcetamide, N-(3,5-dimethyl-4-isoxazolyl)- (8CI,9CI)
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)NC(=O)C
InChIInChI=1S/C7H10N2O2/c1-4-7(8-6(3)10)5(2)11-9-4/h1-3H3,(H,8,10)
InChIKeyLBTCXHUGDNALOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide (CAS 19785-40-1) Baseline and Functional Context for Informed Procurement


N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide is a small-molecule isoxazole acetamide (C₇H₁₀N₂O₂, MW 154.17) that features a 3,5-dimethylisoxazole core linked to an acetamide side‑chain at the 4‑position . The 3,5‑dimethylisoxazole moiety is recognized as a bioisostere of acetyl‑lysine, enabling engagement with bromodomain‑containing proteins and epigenetic targets [1]. The compound exhibits physicochemical properties that differentiate it from close structural analogs, including a low computed logP of 0.3, a high predicted pKa (13.86±0.70), and a melting point of 114–115 °C, which collectively influence solubility, ionisability, and handling characteristics [2].

Acetyl‑lysine mimic

3,5‑Dimethylisoxazole core may support bromodomain ligand design studies

Permeability probe

Enzyme‑cell potency differential enables target‑engagement assay development

Crystalline solid

Ambient‑stable crystalline form simplifies purification and weighing workflows

Why N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide Cannot Be Replaced by Generic Isoxazole Acetamides


In-class isoxazole acetamides that differ only by N‑substitution or ring‑methylation pattern display markedly altered hydrogen‑bond donor capacity, lipophilicity, and solid‑state properties. For instance, the N‑methyl analog (CAS 403793‑51‑1) lacks the hydrogen‑bond donor present in the target compound (HBD count 1 vs 0) and exhibits a computed logP of 1.27 compared to 0.3 for the target, resulting in a >10‑fold difference in predicted hydrophilicity [1]. Such variations directly impact aqueous solubility, formulation behavior, and the ability to engage biological targets that require a free amide N–H. The following quantitative evidence demonstrates why procurement decisions that prioritize the 3,5‑dimethyl‑4‑acetamido substitution pattern are justified for applications where these properties are critical.

Target compound
H‑bond donor Free amide N–H present; critical for bromodomain Asn interaction
Hydrophilicity Markedly lower logP; may improve aqueous solubility in biochemical buffers
Physical state Crystalline solid at room temperature; facilitates reproducible weighing
N‑Methyl analog / generic isoxazoles
H‑bond donor Absent; may fail to engage binding pockets requiring an amide NH
Hydrophilicity Higher logP shifts solubility profile; potential precipitation in aqueous assays
Physical state Often liquid or low‑melting; handling and purity assessment less straightforward

Quantitative Differentiation Evidence for N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide Procurement


KDM4C Inhibition: Differential Enzyme vs. Cellular Potency

The target compound displays a 50‑fold drop in potency between isolated enzyme and cell‑based KDM4C assays (IC₅₀ 200 nM vs 10 000 nM), a differential not observed for the reference inhibitor IOX1 (IC₅₀ 600 nM enzyme), indicating that the target compound may serve as a permeability‑sensitive tool for probing intracellular target engagement [1].

KDM4C potency shift
Cross-study comparable
Enzyme IC₅₀ 200 nM → cell IC₅₀ 10 000 nM (50‑fold drop)
Supports permeability‑context assay development
IOX1 shows single‑digit shift; target may serve as permeability probe
Epigenetics Histone Demethylase KDM4C Cellular Permeability

Hydrogen‑Bond Donor Capacity vs. N‑Methyl Analog

The target compound possesses a free amide N–H (hydrogen‑bond donor count = 1) and a computed logP of 0.3, whereas its direct N‑methyl analog (CAS 403793‑51‑1) lacks any hydrogen‑bond donor and exhibits a computed logP of 1.27 [1]. The >10‑fold decrease in predicted lipophilicity translates to improved aqueous solubility and different pharmacokinetic behavior.

H‑bond & logP comparison
Head-to-head
HBD 1, logP 0.3 vs analog HBD 0, logP 1.27
Higher hydrophilicity may improve aqueous solubility
N‑Methyl analog lacks donor; solubility-driven aggregation risk
Physicochemical Property Hydrogen‑Bond Donor LogP Solubility

Solid‑State Crystallinity Advantage for Purification and Formulation

The target compound exhibits a melting point of 114–115 °C, indicative of a stable crystalline solid at room temperature . In contrast, unsubstituted 3,5‑dimethylisoxazole is a liquid at ambient conditions (melting point < 25 °C), and the N‑methyl analog lacks a reported melting point, likely due to its oily nature [1]. The high crystallinity of the target simplifies purification by recrystallization and improves long‑term storage stability.

Crystallinity vs liquid
Class-level inference
Melting point 114–115 °C; unsubstituted core is liquid at rt
Crystalline solid simplifies purification and handling
N‑methyl analog lacks reported mp; presumed oily
Melting Point Crystallinity Purification Formulation

MAO‑A Competitive Inhibition: Class‑Level Evidence for N‑Arylacetamides

The target compound was tested for inhibition of human placental MAO‑A and demonstrated competitive inhibition behavior [1]. A well‑characterized class of N‑arylacetamides, to which this compound belongs, has been reported to display high specificity for MAO‑A with IC₅₀ values in the 10–100 nM range for the most potent members [2]. While the exact IC₅₀ of the target compound is not publicly disclosed, its competitive binding mode places it within a validated pharmacophore that can be exploited for assay development.

MAO‑A inhibition
Data to verify
Competitive mode observed; class IC₅₀ 10–100 nM range
May support MAO‑A scaffold optimization studies
Exact target potency undisclosed; class SAR only
Monoamine Oxidase A Competitive Inhibition Neurochemistry

Procurement‑Relevant Application Scenarios for N-(3,5-Dimethyl-1,2-oxazol-4-yl)acetamide


Epigenetic Probe Development Targeting KDM4C

The 50‑fold differential between enzyme and cellular KDM4C potency makes the target compound a useful tool for studying intracellular target engagement and for optimizing cell permeability in a series of histone demethylase inhibitors [1].

Bromodomain Ligand Design Using the 3,5‑Dimethylisoxazole Bioisostere

As the 3,5‑dimethylisoxazole core is a validated acetyl‑lysine mimic, the target compound provides a minimal pharmacophore that can be elaborated to generate potent bromodomain ligands while retaining the free amide hydrogen‑bond donor critical for interactions with conserved asparagine residues [2].

MAO‑A Inhibitor Scaffold Elaboration

The demonstrated competitive MAO‑A inhibition, coupled with the class‑level SAR showing nanomolar potency for related N‑arylacetamides, positions the target compound as a compact starting point for medicinal chemistry campaigns aimed at developing selective MAO‑A inhibitors [3].

Solubility‑Critical Biochemical and Biophysical Assays

With a logP of 0.3 and a hydrogen‑bond donor count of 1, the target compound offers superior aqueous solubility compared to its N‑methyl analog (logP 1.27), making it more suitable for high‑concentration biochemical screens, ITC, SPR, and NMR experiments where low solubility of lipophilic analogs causes aggregation or precipitation [4].

Application
Selection Property
Validation Focus
KDM4C target‑engagement studies
Permeability differential context
Intracellular vs enzyme potency review
Bromodomain ligand optimization
Acetyl‑lysine mimic pharmacophore
Hydrogen‑bond donor interaction review
MAO‑A inhibitor design
Competitive inhibition class profile
Potency and selectivity verification
Aqueous‑compatible assay development
Low logP and hydrogen‑bond donor count
Solubility and aggregation review
Quote Request

Request a Quote for N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.